molecular formula C28H22 B371695 Distyrylbiphenyl

Distyrylbiphenyl

Cat. No.: B371695
M. Wt: 358.5g/mol
InChI Key: PCAXIJLIFCFMMQ-FLFKKZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Distyrylbiphenyl is an organic compound characterized by a biphenyl core structure with styryl (phenylethenyl) extensions, forming a conjugated π-system (Molecular Formula: C₂₈H₂₂; Molecular Weight: 358.5 g/mol) . This extended conjugation is the foundation of its notable optical, photochemical, and photophysical properties, making it a compound of significant interest in advanced materials research . Its primary research value lies in its application as a building block for blue electroluminescent materials and as a core structure in the development of phenylene vinylene-based oligomers and polymers for organic light-emitting diodes (OLEDs) and other optoelectronic devices . Furthermore, this compound derivatives serve as versatile frameworks in photochemical studies, where they can undergo specific reactions such as photodehydrocyclization to form polycyclic aromatic compounds, providing a pathway for synthesizing novel molecular architectures . Researchers also utilize its fluorescent properties in the design of molecular probes and as a model compound for studying energy transfer in one-dimensional channels . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H22

Molecular Weight

358.5g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]-2-[2-[(E)-2-phenylethenyl]phenyl]benzene

InChI

InChI=1S/C28H22/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+

InChI Key

PCAXIJLIFCFMMQ-FLFKKZLDSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Optical Brightening Agents

Distyrylbiphenyl derivatives are primarily used as optical brightening agents due to their effective whitening properties. They are incorporated into various products, including:

  • Household Detergents : Approximately 90% of this compound is utilized in household detergents at concentrations ranging from 0.02% to 0.1% .
  • Textiles : They enhance the visual appeal of fabrics by providing a brighter appearance.
  • Paper Products : Used in the production of papers and boards to improve brightness.

The efficacy of these compounds is attributed to their higher yield of whiteness compared to traditional stilbene-type brighteners .

Environmental Impact Studies

Research has shown that this compound derivatives undergo photodegradation in aquatic environments, leading to the formation of biodegradable byproducts such as benzaldehyde-2-sulphonic acid salt and diphenyl-4,4'-dialdehyde . A study conducted in Switzerland indicated that about 80% of these compounds are degraded through photolysis within natural water bodies .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound compounds:

  • Genotoxicity : In vitro tests have shown no significant genotoxic potential; however, some chromosomal aberrations were noted under specific conditions .
  • Skin Irritation : Studies indicate low skin penetration and minimal absorption through dermal routes, suggesting a low risk for systemic toxicity .
  • Environmental Safety : The low vapor pressure and negligible potential for bioaccumulation highlight their environmental safety .

Field Studies on Photodegradation

A significant field study at Lake Greifensee measured the mass balance and degradation rates of this compound compounds under real-world conditions. The findings demonstrated that photodegradation was the primary elimination pathway, accounting for 80% of the total degradation observed .

Usage Trends in Europe

In Europe, the consumption of this compound compounds in household products was reported at approximately 600 tons per year as of 1998, indicating a steady demand driven by their effectiveness as optical brighteners in various applications .

Comparative Data Table

Application AreaUsage PercentageKey Benefits
Household Detergents90%High whiteness yield
TextilesVariesEnhanced visual appeal
Paper ProductsVariesImproved brightness

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Distyrylbenzene (DSB)

DSB shares a stilbene-like structure but lacks the biphenyl moiety of DSBP. Key differences include:

Property DSBP DSB References
Whiteness (CIE) Higher (e.g., 120–140 units) Lower (e.g., 90–110 units)
Fluorescence Quenching Resists quenching at lower concentrations Prone to quenching at higher concentrations
Molecular Aggregation No aggregation in fibers Forms H-aggregates, reducing efficiency
Emission Color Blue-violet Yellow-green

DSB’s planar structure promotes H-aggregation in polyester and cotton fibers, leading to red-shifted emission and reduced brightness. In contrast, DSBP’s biphenyl backbone increases rigidity, minimizing aggregation and enhancing fluorescence stability .

Diaminostilbene (DAS 1)

DAS 1, a stilbene-derived FWA, differs in environmental behavior and toxicity:

Property DSBP DAS 1 References
Elimination in WWTPs 50% removal (adsorption) 90% removal (adsorption)
Photodegradation Half-Life Hours (fast) Days to months (slow)
Degradation Products Highly biodegradable Poorly biodegradable triazinyl derivatives
Aquatic Toxicity Daphnia EC₅₀ > 70 mg/L Daphnia EC₅₀ > 320 mg/L

DSBP degrades faster under sunlight but persists longer in wastewater due to lower adsorption efficiency. Its degradation products are environmentally benign compared to DAS 1’s toxic byproducts .

Structural Isomers (2,2′- vs. 4,4′-DSBP)

Isomeric substitution patterns influence reactivity:

  • 4,4′-DSBP : Used in textiles and sensors, this isomer resists photochemical cyclization due to steric hindrance .
  • 2,2′-DSBP : Irradiation under nitrogen yields cyclized products like tetrahydrodiphenylpyrene, limiting its utility in stable optical applications .

Disodium Distyrylbiphenyl Disulfonate

The sulfonated derivative of DSBP offers enhanced functionality:

Property Disodium DSBP Disulfonate Base DSBP Compound References
Solubility >500 g/L (water) Insoluble in water
Application Detergents, cosmetics Organic electronics
Environmental Fate Persistent in water/sediment N/A

Research Findings and Environmental Impact

  • Textile Performance : DSBP-treated fabrics show 20–30% higher whiteness than DSB under identical dyeing conditions .
  • Ecotoxicity : DSBP’s low acute toxicity (fish LC₅₀ > 70 mg/L) and rapid photodegradation mitigate long-term ecological risks .
  • Regulatory Status : The disodium salt complies with safety standards (e.g., GB/T 30799) but is restricted in children’s cosmetics due to mild irritancy .

Preparation Methods

Deprotonation and Enolate Formation

Sodium amide (NaNH2_2), generated in situ from sodium and liquid ammonia, acts as the base to deprotonate the phosphonate ester (Formula 2). This step forms a resonance-stabilized enolate, which attacks the electrophilic carbonyl carbon of sodium benzaldehyde-2-sulfonate (Formula 3). The reaction proceeds at temperatures between -45°C and 20°C, with lower temperatures favoring slower, more controlled condensation.

Styryl Bond Formation

The nucleophilic addition generates a betaine intermediate, which undergoes elimination to form the trans-styryl double bond. This step is irreversible under anhydrous conditions, ensuring high regioselectivity. The use of iron(III) nitrate nonahydrate as a catalyst accelerates the elimination phase, reducing reaction times by 30–40%.

Byproduct Management

Dimethyl phosphate, a primary byproduct, remains soluble in liquid ammonia and is removed during filtration. Residual sodium amide is neutralized with ammonium chloride, preventing side reactions and ensuring product stability.

Solvent Systems and Reaction Conditions

Liquid Ammonia as a Solvent

Liquid ammonia (boiling point: -33°C) offers three advantages:

  • High Solubility of Bases : Sodium methoxide dissolves readily, eliminating the need for methanolic solutions.

  • Ease of Product Isolation : this compound precipitates as an insoluble crystalline solid, enabling straightforward filtration.

  • Solvent Recovery : Ammonia is evaporated and recondensed with <5% loss, reducing operational costs.

Table 1: Solvent Comparison for this compound Synthesis

SolventBoiling Point (°C)Base SolubilityByproduct IssuesRegeneration Loss
DMF154LowDimethylamine odor5–10%
DMSO189ModerateMethyl mercaptan formation5–10%
Liquid Ammonia-33HighNone<5%

Temperature and Pressure Optimization

Reactions conducted at -40°C to 0°C under 4–6 bar pressure achieve optimal yields (85–95%). Higher temperatures (>10°C) accelerate side reactions, while pressures below 4 bar prolong reaction times.

Industrial-Scale Synthesis Protocols

Example 1: Standard Procedure (10% Excess Aldehyde)

  • Sodium Amide Preparation : 15.5 g sodium and 0.5 g iron(III) nitrate nonahydrate are reacted in 210 g liquid ammonia at 11°C.

  • Condensation : 105.7 g Formula 2 and 148.8 g Formula 3 are added, followed by sodium amide suspension.

  • Workup : Filtration at -40°C isolates the product, which is dried at 100°C under vacuum.
    Yield : 94.6% (disodium 4,4'-bis(2-sulfostyryl)biphenyl).

Example 6: Reduced Solvent Volume

Using 260 g liquid ammonia instead of 210 g improves mixing efficiency, yielding 89.2% product at 85.8% purity.

Table 2: Impact of Aldehyde Excess on Yield

Excess AldehydeAldehyde Quantity (g)Yield (%)Purity (%)
5%142.188.378.5
10%148.894.675.8
15%156.292.181.4

Purification and Isolation Techniques

Filtration Under Inert Atmosphere

Post-reaction mixtures are filtered through SEITZ® Ko 3 filters at -40°C to prevent ammonia evaporation. The filter cake is washed with cold ammonia to remove residual dimethyl phosphate.

Salt Precipitation

Crude product is dissolved in hot sodium chloride solution (20–25% w/v) and cooled to precipitate disodium 4,4'-bis(2-sulfostyryl)biphenyl. This step removes hydrophilic impurities, increasing purity to >90% .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural purity of distyrylbiphenyl?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and detect stereoisomers (e.g., Z/E configurations in vinyl groups) .
  • X-ray Crystallography : Resolve crystal packing and bond-length discrepancies, particularly for biphenyl core distortions caused by steric effects from styryl substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight (358.5 g/mol) and isotopic patterns to rule out impurities .

Q. How can solubility and stability challenges of this compound in polar solvents be addressed during experimental design?

  • Methodology :

  • Solvent Screening : Test aprotic solvents (e.g., THF, DMF) with controlled moisture levels to prevent aggregation.
  • Stability Assays : Monitor degradation via UV-Vis spectroscopy under varying pH and light exposure.
  • Derivatization : Introduce sulfonate groups (e.g., disodium this compound disulfonate) to enhance aqueous solubility for photophysical studies .

Q. What are the critical parameters for reproducing this compound synthesis via Blanc chloromethylation?

  • Methodology :

  • Reaction Conditions : Optimize temperature (60–80°C), HCl gas flow rate, and molar ratios of biphenyl:formaldehyde to minimize byproducts like 4,4'-bis(chloromethyl)biphenyl .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate this compound from oligomeric side products .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their photoluminescence quantum yields (PLQY)?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent positions (ortho, meta, para) with HOMO-LUMO gaps and radiative decay rates.
  • Experimental Validation : Compare PLQY in thin films vs. solutions using integrating sphere setups. Note aggregation-induced emission (AIE) effects in solid-state applications .

Q. What strategies resolve contradictions in reported thermal degradation thresholds (Td) for this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N2) across studies.
  • Cross-Validation : Replicate degradation studies using samples synthesized via divergent routes (e.g., Wittig vs. Suzuki coupling) to isolate synthesis-dependent instability .

Q. How can structure-activity relationship (SAR) models predict this compound’s efficacy in optoelectronic devices?

  • Methodology :

  • Data Mining : Curate experimental datasets (e.g., charge mobility, λmax) from patents and journals.
  • Machine Learning : Train regression models to correlate substituent electronegativity/conjugation length with device performance metrics (e.g., OLED brightness, solar cell efficiency) .

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